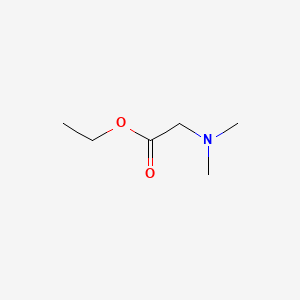

Ethyl 2-(dimethylamino)acetate

Description

The exact mass of the compound N,N-Dimethylglycine ethyl ester is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(dimethylamino)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-4-9-6(8)5-7(2)3/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGCNBOFPABQGNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6067755 | |

| Record name | Glycine, N,N-dimethyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6067755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33229-89-9 | |

| Record name | N,N-Dimethylglycine ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33229-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycine, N,N-dimethyl-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033229899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycine, N,N-dimethyl-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glycine, N,N-dimethyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6067755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl N,N-dimethylglycinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.723 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Physical Properties of Ethyl 2-(dimethylamino)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(dimethylamino)acetate, also known as N,N-Dimethylglycine ethyl ester, is a chemical intermediate with applications in organic synthesis. This document provides a comprehensive overview of its physical and spectral properties, intended to serve as a technical resource for laboratory and research applications. The data presented herein is a compilation from various chemical suppliers and databases.

Chemical Identity

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | N,N-Dimethylglycine ethyl ester, Ethyl N,N-dimethylglycinate |

| CAS Number | 2438-72-4 |

| Molecular Formula | C₆H₁₃NO₂ |

| Molecular Weight | 131.17 g/mol [1] |

| InChI Key | BGCNBOFPABQGNG-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)CN(C)C |

Physical Properties

The physical properties of this compound are summarized in the table below. It is important to note that values may vary slightly between different commercial sources due to variations in purity and measurement conditions.

| Property | Value | Source(s) |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 152-154 °C | [3] |

| Density | 0.928 g/cm³ | [2] |

| Refractive Index | 1.4155 - 1.4175 | [3] |

| Flash Point | 47 °C | [3] |

| Melting Point | Not applicable (liquid at room temperature) | |

| Solubility | Soluble in common organic solvents. | |

| Vapor Pressure | 3.15 mmHg at 25°C |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of chemical compounds. Below is a summary of the available spectroscopic data for this compound.

| Technique | Data Summary |

| ¹H NMR | Spectra available, typically recorded in CDCl₃.[4] |

| ¹³C NMR | Spectra available.[5] |

| FT-IR | Spectra available. |

| Mass Spectrometry | GC-MS data available.[5] |

Experimental Protocols

While specific, detailed experimental protocols for the characterization of this particular lot of this compound are not publicly available, the following sections describe the general methodologies used for determining the key physical and spectral properties.

Determination of Physical Properties

The workflow for determining the primary physical properties of a liquid chemical like this compound is outlined below.

Caption: General workflow for determining key physical properties.

-

Boiling Point: The boiling point is typically determined by distillation at atmospheric pressure. The temperature at which the liquid actively boils and the vapor temperature remains constant is recorded as the boiling point.

-

Density: Density is measured using a calibrated pycnometer or a digital density meter. The mass of a known volume of the substance is determined at a specific temperature, usually 20°C or 25°C.

-

Refractive Index: The refractive index is measured using a refractometer, which measures the extent to which light is bent when it passes through the liquid. This is also typically done at a standard temperature, such as 20°C.

-

Flash Point: The flash point is determined using a closed-cup apparatus, such as the Pensky-Martens tester. The sample is heated at a controlled rate, and an ignition source is periodically introduced into the vapor space until a flash is observed.

Spectroscopic Analysis

The general workflow for obtaining and analyzing spectroscopic data is as follows:

Caption: General workflow for spectroscopic characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: A sample is dissolved in a deuterated solvent (commonly CDCl₃) and analyzed in an NMR spectrometer. The resulting spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity.

-

¹³C NMR: Similar to ¹H NMR, this technique provides information about the carbon skeleton of the molecule.

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: A small amount of the neat liquid is placed on an ATR (Attenuated Total Reflectance) crystal or between salt plates and analyzed. The resulting spectrum shows the characteristic vibrational frequencies of the functional groups present in the molecule.

-

Mass Spectrometry (MS): Typically performed using a Gas Chromatograph-Mass Spectrometer (GC-MS). The sample is injected into the GC, where it is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum shows the mass-to-charge ratio of the molecular ion and its fragments, which can be used to confirm the molecular weight and aspects of the structure.

Signaling Pathways

The concept of signaling pathways is related to the interaction of biologically active molecules with cellular components to elicit a physiological response. This compound is primarily a chemical reagent and intermediate used in synthesis. There is no evidence in the scientific literature to suggest that it is directly involved in or modulates any biological signaling pathways.

Conclusion

This technical guide provides a consolidated overview of the known physical and spectral properties of this compound. The data presented, compiled from various sources, offers a valuable resource for researchers and professionals in the fields of chemistry and drug development. While specific experimental protocols for this compound are not detailed in publicly available literature, the general methodologies provided should serve as a useful reference for its analysis and handling in a laboratory setting.

References

- 1. Dimethylaminoethyl acetate | C6H13NO2 | CID 15013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 2-(Dimethylamino)ethyl Acetate | 1421-89-2 | TCI AMERICA [tcichemicals.com]

- 4. 2-Dimethylaminoethyl acetate(1421-89-2) 1H NMR spectrum [chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to Ethyl 2-(dimethylamino)acetate (CAS: 33229-89-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(dimethylamino)acetate, with the CAS number 33229-89-9, is a glycine (B1666218) analogue and a versatile reagent in organic synthesis.[1][2] As a derivative of the simplest proteinogenic amino acid, glycine, this compound incorporates a dimethylated tertiary amine and an ethyl ester functionality.[1] This unique combination of functional groups makes it a valuable building block in various chemical transformations, particularly in the synthesis of more complex molecules with potential biological activity. This technical guide provides a comprehensive overview of its chemical properties, safety information, and its applications in research and development, with a focus on its role as a synthetic intermediate.

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety profile of this compound is paramount for its proper handling and application in a laboratory setting. The data presented below has been compiled from various chemical suppliers and databases.

Physicochemical Properties

| Property | Value | References |

| CAS Number | 33229-89-9 | [3] |

| Molecular Formula | C₆H₁₃NO₂ | [3] |

| Molecular Weight | 131.17 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 150-152 °C | [4] |

| Density | 0.928 - 0.948 g/cm³ | [2][5] |

| Refractive Index | ~1.413 | [4] |

| Flash Point | 44 - 54 °C | [2] |

| Solubility | Soluble in many organic solvents. | [2] |

Safety Information

This compound is classified as a flammable liquid and can cause skin and eye irritation.[4] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

| Hazard Statement | Precautionary Statement |

| H226: Flammable liquid and vapor | P210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking. |

| H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Role in Synthesis and Drug Discovery

This compound primarily serves as a versatile intermediate in organic synthesis. Its tertiary amine can act as a nucleophile or a base, while the ester group can undergo various transformations such as hydrolysis, amidation, or reduction.

Intermediate in the Synthesis of Bioactive Molecules

While direct involvement in specific signaling pathways is not prominently documented, its role as a glycine analogue suggests potential applications in the synthesis of peptidomimetics and other molecules designed to interact with biological systems that recognize glycine or similar structures.[1][2] The dimethylamino group is a common pharmacophore found in numerous FDA-approved drugs, although the direct use of this compound as a starting material in the synthesis of these specific drugs is not explicitly detailed in broad reviews.[6]

Precursor to Quaternary Ammonium (B1175870) Compounds

The tertiary amine functionality of this compound makes it an ideal precursor for the synthesis of quaternary ammonium compounds. These compounds have diverse applications, including as phase-transfer catalysts, surfactants, and antimicrobial agents.[7][8][9] The quaternization reaction typically involves the alkylation of the tertiary amine with an alkyl halide.

Experimental Protocols

Detailed experimental protocols for specific reactions involving this compound are not widely published in readily accessible literature. However, based on its chemical structure, a general protocol for its use as a nucleophile in a reaction with a sulfonyl chloride to form a sulfonamide derivative can be proposed. This serves as an illustrative example of its reactivity.

General Procedure for the Synthesis of a Sulfonamide Derivative

This protocol outlines the general steps for the reaction of this compound with an arylsulfonyl chloride.

Materials:

-

This compound

-

An arylsulfonyl chloride (e.g., p-toluenesulfonyl chloride)

-

A non-nucleophilic base (e.g., triethylamine (B128534) or diisopropylethylamine)

-

Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

-

Standard laboratory glassware and work-up reagents

Procedure:

-

Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound and the non-nucleophilic base in the anhydrous aprotic solvent.

-

Addition of Sulfonyl Chloride: Cool the reaction mixture in an ice bath (0 °C). Slowly add a solution of the arylsulfonyl chloride in the same anhydrous solvent to the stirred reaction mixture.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for a specified time (monitoring by TLC or LC-MS is recommended to determine completion).

-

Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Separate the organic layer.

-

Extraction: Extract the aqueous layer with the organic solvent.

-

Washing: Combine the organic layers and wash sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated aqueous sodium bicarbonate), and brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield the desired sulfonamide derivative.

Visualizations

General Synthetic Utility

The following diagram illustrates the potential synthetic transformations of this compound, highlighting its versatility as a chemical intermediate.

Caption: Synthetic utility of this compound.

Experimental Workflow for Sulfonamide Synthesis

The following diagram illustrates a typical experimental workflow for the synthesis of a sulfonamide derivative from this compound.

Caption: Workflow for sulfonamide synthesis.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its bifunctional nature allows for a range of chemical transformations, making it a useful intermediate in the preparation of more complex molecules, including those with potential applications in drug discovery and materials science. While its direct biological activity and involvement in specific signaling pathways are not extensively documented, its role as a glycine analogue and a precursor to various functionalized molecules underscores its importance for researchers and scientists in the field of chemical and pharmaceutical development. A clear understanding of its properties and reactivity, as outlined in this guide, is essential for its effective and safe utilization in research endeavors.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. orgsyn.org [orgsyn.org]

- 3. This compound | CAS 33229-89-9 [matrix-fine-chemicals.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. CN103396330A - Preparation method of N,N-dimethyl glycine ester based on silica gel sulfonic acid serving as catalyst - Google Patents [patents.google.com]

- 8. CN103351306A - One-pot method of preparing N,N-dimethyl glycinate - Google Patents [patents.google.com]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Molecular Structure of Ethyl 2-(dimethylamino)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(dimethylamino)acetate, also known as N,N-dimethylglycine ethyl ester, is a derivative of the simplest amino acid, glycine (B1666218). Its molecular structure, featuring a tertiary amine and an ester functional group, makes it a subject of interest in various chemical and biomedical research areas. This document provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and spectral characterization. While it is known as a glycine analogue, specific biological signaling pathways involving this compound have not been extensively elucidated in publicly available literature.[1][2][3]

Molecular Structure and Physicochemical Properties

This compound is a tertiary amine and an ethyl ester. The core of its structure is a glycine backbone with two methyl groups attached to the nitrogen atom and an ethyl group forming the ester.

Key Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | N,N-Dimethylglycine ethyl ester |

| CAS Number | 33229-89-9[4] |

| Molecular Formula | C6H13NO2[4] |

| SMILES | CCOC(=O)CN(C)C[4] |

| InChIKey | BGCNBOFPABQGNG-UHFFFAOYSA-N[4] |

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Source |

| Molecular Weight | 131.18 g/mol | [1][3] |

| Appearance | Colorless to light yellow liquid | [1][3] |

| Density | 0.928 g/cm³ | [1] |

| Boiling Point | 150.5 ± 0.0 °C at 760 mmHg | [3] |

| Flash Point | 44.4 ± 0.0 °C | [3] |

| Refractive Index | 1.41[5] | |

| LogP | 0.69 | [3] |

| Hydrogen Bond Donor Count | 0 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

| Rotatable Bond Count | 4 | [3] |

Note: Detailed experimental data on bond lengths and angles from X-ray crystallography are not currently available in the public domain for this compound.

Synthesis and Purification

The synthesis of this compound can be achieved through several methods, primarily involving the esterification of N,N-dimethylglycine or the reaction of a haloacetate with dimethylamine. A one-pot synthesis method has been described in the patent literature.

Experimental Protocol: One-Pot Synthesis from N,N-dimethylamino acetonitrile

This method utilizes N,N-dimethylamino acetonitrile, ethanol, and water in the presence of a cerium oxide catalyst.

Materials:

-

N,N-dimethylamino acetonitrile

-

Ethanol

-

Water

-

Cerium oxide (catalyst)

-

Ethyl acetate (B1210297) (for chromatography)

-

Silica (B1680970) gel (for chromatography)

-

Nitrogen gas

Procedure:

-

In a reaction vessel, combine N,N-dimethylamino acetonitrile, ethanol, and water.

-

Add cerium oxide as the catalyst.

-

Heat the mixture with stirring under a nitrogen atmosphere. The reaction progress should be monitored by gas chromatography until the starting material is consumed.

-

Upon completion, cool the reaction mixture and filter to recover the cerium oxide catalyst.

-

The resulting crude product is then purified by silica gel column chromatography.

-

Elute the column with ethyl acetate to collect the purified this compound.

-

The solvent is removed from the collected fractions by evaporation under reduced pressure to yield the final product.

This protocol is adapted from patent literature and may require optimization for specific laboratory conditions.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a detailed, peer-reviewed analysis of the NMR spectra is not widely published, data is available from commercial suppliers.

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a triplet and a quartet), a singlet for the two N-methyl groups, and a singlet for the methylene (B1212753) protons adjacent to the carbonyl group.

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester, the methylene carbons of the ethyl group and the backbone, and the methyl carbons attached to the nitrogen.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by strong absorption bands corresponding to the C=O stretching of the ester group (typically around 1735-1750 cm⁻¹) and C-O stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry will show the molecular ion peak corresponding to the molecular weight of the compound (131.18 g/mol ). Fragmentation patterns would likely involve the loss of the ethyl or ethoxycarbonyl group.

Biological Activity and Signaling Pathways

This compound is a derivative of the amino acid glycine. Amino acid derivatives have been investigated for various biological activities, including their potential use as ergogenic supplements that may influence anabolic hormone secretion and provide fuel during exercise.[1][2][3] However, there is currently a lack of specific studies in the scientific literature detailing the involvement of this compound in any particular biological signaling pathways. Further research is required to elucidate its specific mechanisms of action and potential therapeutic applications.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and disposal.

Conclusion

This technical guide has summarized the currently available information on the molecular structure, properties, synthesis, and characterization of this compound. While fundamental physicochemical and spectroscopic data are accessible, there is a notable absence of detailed crystallographic information and in-depth studies on its specific biological roles and mechanisms of action. This presents an opportunity for further research to explore the full potential of this glycine derivative in various scientific and therapeutic fields.

References

Synthesis of Ethyl 2-(dimethylamino)acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of a primary synthesis pathway for Ethyl 2-(dimethylamino)acetate, a valuable intermediate in pharmaceutical and chemical synthesis. This document outlines the core chemical reaction, a detailed experimental protocol, and relevant physicochemical and quantitative data to support research and development activities.

Overview and Core Synthesis Pathway

This compound, also known as N,N-Dimethylglycine ethyl ester, is a glycine (B1666218) derivative with applications in various synthetic processes. The most common and direct method for its preparation is the Fischer esterification of N,N-Dimethylglycine with ethanol (B145695) in the presence of an acid catalyst. This reaction is favored for its use of readily available starting materials and relatively straightforward procedure.

The overall reaction is as follows:

(CH₃)₂NCH₂COOH + CH₃CH₂OH ⇌ (CH₃)₂NCH₂COOCH₂CH₃ + H₂O

The reaction involves the protonation of the carboxyl group of N,N-Dimethylglycine by the acid catalyst, which enhances its electrophilicity. A subsequent nucleophilic attack by the hydroxyl group of ethanol leads to the formation of a tetrahedral intermediate. The elimination of a water molecule and deprotonation of the carbonyl group yield the final ester product, this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₆H₁₃NO₂ |

| Molecular Weight | 131.17 g/mol [1][2][3] |

| CAS Number | 33229-89-9[1][2][3][4] |

| Appearance | Colorless to light yellow liquid[2][4] |

| Boiling Point | 150-151 °C (lit.)[1][2] |

| Density | 0.928 g/mL at 25 °C (lit.)[1][2] |

| Refractive Index (n20/D) | 1.413 (lit.)[1][2] |

Experimental Protocol: Fischer Esterification

This section provides a detailed methodology for the synthesis of this compound via Fischer esterification.

Materials:

-

N,N-Dimethylglycine

-

Anhydrous Ethanol

-

Concentrated Sulfuric Acid (or other suitable acid catalyst like silica (B1680970) gel sulfonic acid[5])

-

Sodium Bicarbonate (saturated aqueous solution)

-

Anhydrous Magnesium Sulfate

-

Diethyl Ether

-

Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

-

Heating mantle and magnetic stirrer

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve N,N-Dimethylglycine in an excess of anhydrous ethanol.

-

Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture while stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethanol using a rotary evaporator.

-

Neutralization: Dissolve the residue in diethyl ether and transfer it to a separatory funnel. Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst. Repeat the washing until the effervescence ceases.

-

Aqueous Wash: Wash the organic layer with brine (saturated aqueous sodium chloride solution) to remove any remaining water-soluble impurities.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Evaporation: Filter off the drying agent and remove the diethyl ether using a rotary evaporator to obtain the crude this compound.

-

Purification: The crude product can be further purified by vacuum distillation to yield the final product as a colorless to light yellow liquid.

Quantitative Data

The following table summarizes representative quantitative data for the synthesis of this compound via the described Fischer esterification method.

| Parameter | Value |

| Typical Yield | 80-95% |

| Purity (by GC-MS) | >98% |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 4.19 (q, J=7.1 Hz, 2H), 3.12 (s, 2H), 2.35 (s, 6H), 1.28 (t, J=7.1 Hz, 3H) |

| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 171.2, 60.8, 58.4, 45.5, 14.2 |

| Mass Spectrum (EI) | m/z 131 (M⁺), 102, 88, 58 |

Synthesis Pathway Visualization

The following diagram illustrates the logical workflow of the synthesis and purification process for this compound.

Caption: Synthesis and Purification Workflow for this compound.

References

- 1. N,N-Dimethylglycine ethyl ester 98 33229-89-9 [sigmaaldrich.com]

- 2. N,N-Dimethylglycine ethyl ester One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. This compound | CAS 33229-89-9 [matrix-fine-chemicals.com]

- 4. This compound | Amino Acid Derivatives | 33229-89-9 | Invivochem [invivochem.com]

- 5. CN103396330A - Preparation method of N,N-dimethyl glycine ester based on silica gel sulfonic acid serving as catalyst - Google Patents [patents.google.com]

The Analytical Profile of Ethyl 2-(dimethylamino)acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the purity and characterization of Ethyl 2-(dimethylamino)acetate, a key intermediate in various synthetic pathways. This document outlines its physicochemical properties, a common synthetic route, potential impurities, and detailed analytical methodologies for its characterization. The information presented herein is intended to support researchers and professionals in the effective evaluation and utilization of this compound.

Physicochemical Properties

This compound is a colorless to light yellow liquid. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₆H₁₃NO₂ | [1][2] |

| Molecular Weight | 131.18 g/mol | [1][2] |

| CAS Number | 33229-89-9 | [2] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 150.5 ± 0.0 °C at 760 mmHg | N/A |

| Density | 0.928 g/cm³ | [1] |

| Refractive Index | ~1.425 | N/A |

| Purity (Typical) | ≥98.0% (GC) | N/A |

| Purity (High Grade) | 99.70% (GC/HNMR) | [1] |

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the esterification of 2-(dimethylamino)ethanol with a suitable acetylating agent, such as acetic anhydride.

Diagram 1: Synthesis Workflow of this compound

Caption: A typical workflow for the synthesis of this compound.

Potential Impurities

During the synthesis and storage of this compound, several impurities may arise. It is crucial to identify and quantify these to ensure the quality of the final product.

Table 2: Potential Impurities in this compound

| Impurity | Origin |

| 2-(Dimethylamino)ethanol | Unreacted starting material |

| Acetic Anhydride | Unreacted starting material |

| Acetic Acid | Byproduct of the synthesis |

| Degradation Products | Hydrolysis of the ester linkage can lead to the formation of 2-(dimethylamino)ethanol and acetic acid. |

Analytical Characterization

A combination of chromatographic and spectroscopic techniques is employed to determine the purity and confirm the structure of this compound.

Diagram 2: Analytical Characterization Workflow

Caption: Workflow for the analytical characterization of the compound.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

3.1.1. Purity Determination by Gas Chromatography (GC)

Gas chromatography with a flame ionization detector (GC-FID) is a robust method for assessing the purity of this compound.

-

Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID).

-

Column: DB-Wax capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar column.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250 °C.

-

Detector Temperature: 270 °C.

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 200 °C.

-

Hold: 5 minutes at 200 °C.

-

-

Injection Volume: 1 µL.

-

Sample Preparation: Prepare a 1% (v/v) solution of this compound in a suitable solvent such as dichloromethane (B109758) or ethyl acetate.

-

Data Analysis: Purity is determined by the area percent method. The retention time of the main peak should be consistent with a reference standard.

3.1.2. Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure of this compound.

-

Instrumentation: 400 MHz (or higher) NMR spectrometer.

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.[3][4]

-

¹H NMR Acquisition Parameters:

-

Number of scans: 16

-

Relaxation delay: 5 seconds

-

Pulse width: 90°

-

-

¹³C NMR Acquisition Parameters:

-

Number of scans: 1024

-

Relaxation delay: 2 seconds

-

Pulse program: Proton-decoupled

-

-

Data Analysis: The chemical shifts, multiplicities, and integrations of the signals should be consistent with the expected structure of this compound.

3.1.3. Functional Group Analysis by Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the characteristic functional groups present in the molecule. The Attenuated Total Reflectance (ATR) technique is suitable for liquid samples.[5][6]

-

Instrumentation: FTIR spectrometer with an ATR accessory.

-

Sample Preparation: Place a drop of the neat liquid sample directly onto the ATR crystal.[7]

-

Acquisition Parameters:

-

Spectral range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 16

-

-

Data Analysis: The spectrum should be compared with a reference spectrum. Key characteristic peaks include the C=O stretch of the ester and C-N stretching vibrations.

Diagram 3: Logical Relationship of Analytical Data

Caption: Interrelation of analytical data for final quality assessment.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | CAS 33229-89-9 [matrix-fine-chemicals.com]

- 3. organomation.com [organomation.com]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

Spectroscopic Profile of Ethyl 2-(dimethylamino)acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 2-(dimethylamino)acetate (CAS No. 33229-89-9), a glycine (B1666218) derivative with applications in various research and development sectors. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Spectroscopic Data Summary

The empirical formula for this compound is C₆H₁₃NO₂ with a molecular weight of 131.17 g/mol . The structural and spectroscopic data are summarized in the tables below for quick reference and comparison.[1][2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

| Assignment | Chemical Shift (ppm) | Multiplicity | Integration |

| -CH₂- (Ethyl) | 4.198 | Quartet | 2H |

| -CH₂- (Glycine) | 3.162 | Singlet | 2H |

| -N(CH₃)₂ | 2.357 | Singlet | 6H |

| -CH₃ (Ethyl) | 1.286 | Triplet | 3H |

Solvent: CDCl₃

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum reveals the different carbon environments within the molecule.

| Assignment | Chemical Shift (ppm) |

| C=O (Ester) | 170.8 |

| -O-CH₂- (Ethyl) | 60.5 |

| -CH₂- (Glycine) | 58.0 |

| -N(CH₃)₂ | 45.4 |

| -CH₃ (Ethyl) | 14.2 |

Solvent: CDCl₃[4]

Infrared (IR) Spectroscopy

The IR spectrum indicates the functional groups present in the molecule based on the absorption of infrared radiation at specific wavenumbers (cm⁻¹).

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~2980 | C-H stretch (alkane) | Strong |

| ~1740 | C=O stretch (ester) | Strong |

| ~1460 | C-H bend (alkane) | Medium |

| ~1180 | C-O stretch (ester) | Strong |

| ~1030 | C-N stretch (amine) | Medium |

Sample Preparation: Neat (liquid film)[1][5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, aiding in the determination of the molecular weight and elemental composition. The NIST WebBook reports an electron ionization mass spectrum for this compound.[6]

| m/z | Assignment | Relative Intensity |

| 131 | [M]⁺ (Molecular Ion) | Present |

| 86 | [M - OCH₂CH₃]⁺ | |

| 58 | [CH₂=N(CH₃)₂]⁺ | Base Peak |

| 42 | [C₂H₄N]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a standard 5 mm NMR tube. The concentration is typically in the range of 5-25 mg/mL.

Instrumentation: A high-resolution NMR spectrometer, such as a Bruker or Jeol instrument, operating at a field strength of 300 MHz or higher for protons is used.

¹H NMR Acquisition:

-

The spectrometer is tuned and the magnetic field is shimmed to achieve optimal resolution.

-

A standard single-pulse experiment is performed.

-

The spectral width is set to encompass all expected proton signals (typically 0-12 ppm).

-

A sufficient number of scans (e.g., 8-16) are acquired to obtain a good signal-to-noise ratio.

-

Data is processed using Fourier transformation, phasing, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).

¹³C NMR Acquisition:

-

A proton-decoupled ¹³C NMR experiment is performed to simplify the spectrum to single lines for each unique carbon.

-

A wider spectral width is used (typically 0-220 ppm).

-

A significantly larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.

-

Data processing is similar to that for ¹H NMR.

Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample like this compound, the neat (undiluted) liquid is analyzed. A drop of the sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin liquid film.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

Data Acquisition:

-

A background spectrum of the clean, empty salt plates is recorded.

-

The sample is placed in the spectrometer's sample compartment.

-

The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification before ionization.

Ionization: Electron Ionization (EI) is a common method for volatile compounds. In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

Detection: A detector records the abundance of each ion at a specific m/z, generating a mass spectrum. The spectrum shows the molecular ion peak and various fragment ion peaks, which can be used to deduce the structure of the molecule.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for acquiring and analyzing spectroscopic data for a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis of a chemical compound.

References

- 1. Glycine, N,N-dimethyl-, ethyl ester | C6H13NO2 | CID 118412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS 33229-89-9 [matrix-fine-chemicals.com]

- 3. N,N-Dimethylglycine ethyl ester 98 33229-89-9 [sigmaaldrich.com]

- 4. spectrabase.com [spectrabase.com]

- 5. spectrabase.com [spectrabase.com]

- 6. Glycine, N,N-dimethyl-, ethyl ester [webbook.nist.gov]

Solubility of Ethyl 2-(dimethylamino)acetate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(dimethylamino)acetate, also known as N,N-Dimethylglycine ethyl ester, is a derivative of the amino acid glycine. Its molecular structure, featuring both a tertiary amine and an ester functional group, suggests a versatile solubility profile, making it relevant in various applications within pharmaceutical and chemical research, including as a building block in organic synthesis and potentially in drug delivery systems.

This technical guide provides an overview of the solubility of this compound in common organic solvents. While specific quantitative solubility data is not widely available in published literature, this guide consolidates qualitative information and predicted solubility based on the compound's physicochemical properties and the behavior of structurally similar molecules. Furthermore, it offers a detailed experimental protocol for researchers to determine precise solubility values in their own laboratories.

Predicted and Qualitative Solubility Data

Due to the absence of comprehensive, experimentally determined quantitative solubility data in readily accessible scientific literature, the following table summarizes the predicted and qualitative solubility of this compound. These predictions are based on the principle of "like dissolves like," considering the molecule's polarity, and qualitative statements from chemical suppliers.

| Solvent Class | Solvent | Predicted/Qualitative Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble[1] | The high polarity of DMSO can effectively solvate the polar ester and dimethylamino groups of the molecule. Chemical suppliers often suggest DMSO as a primary solvent.[1] |

| N,N-Dimethylformamide (DMF) | Likely Soluble | Similar to DMSO, DMF is a highly polar aprotic solvent capable of strong dipole-dipole interactions. | |

| Acetone (B3395972) | Likely Soluble | As a polar aprotic solvent, acetone is expected to be a good solvent for this compound, interacting favorably with the polar functional groups. | |

| Polar Protic | Ethanol (B145695) | Soluble | The hydroxyl group of ethanol can act as a hydrogen bond donor to the nitrogen and oxygen atoms of the solute, while its ethyl group can interact with the ethyl ester portion. A similar compound, 2-(dimethylamino)ethyl dodecanoate (B1226587), is predicted to be soluble in ethanol. |

| Methanol | Soluble | Similar to ethanol, methanol's polarity and hydrogen bonding capability suggest good solubility. The aforementioned analogue, 2-(dimethylamino)ethyl dodecanoate, is also predicted to be soluble in methanol. | |

| Water | Sparingly Soluble to Soluble | While the polar groups can interact with water, the overall hydrocarbon content may limit high solubility. The solubility of the structural analogue 2-(dimethylamino)ethyl dodecanoate in water is predicted to be limited. | |

| Non-Polar | Toluene | Likely Soluble | The presence of the ethyl group and the overall molecular structure may allow for sufficient van der Waals interactions with non-polar solvents like toluene. A long-chain analogue is predicted to be soluble in toluene. |

| Hexane (B92381) | Likely Sparingly Soluble | As a non-polar aliphatic solvent, hexane is expected to be a poorer solvent compared to more polar options due to the presence of the polar functional groups in this compound. However, a long-chain analogue is predicted to be soluble. | |

| Chlorinated | Dichloromethane (DCM) | Likely Soluble | DCM has an intermediate polarity and is a good solvent for a wide range of organic compounds. |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, the following experimental protocols, based on the widely accepted shake-flask method, are recommended.

Materials and Equipment

-

This compound

-

Selected organic solvents (analytical grade)

-

Analytical balance (accurate to ±0.1 mg)

-

Vials with screw caps (B75204) or sealed tubes

-

Constant temperature shaker bath or orbital shaker

-

Centrifuge

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., GC-MS, HPLC, UV-Vis spectrophotometer)

-

Syringe filters (chemically compatible with the solvent)

Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of this compound.

Detailed Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a pre-weighed vial. The excess solid should be visually apparent to ensure a saturated solution is achieved.

-

Record the initial mass of the compound.

-

Add a known volume (e.g., 5.0 mL) of the desired organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

-

Phase Separation:

-

After the equilibration period, remove the vial from the shaker and allow it to stand undisturbed for a short period to allow the excess solid to settle.

-

For a more complete separation, centrifuge the vial at a moderate speed until all undissolved material forms a compact pellet.

-

Carefully withdraw a known volume of the clear supernatant using a pipette. To ensure no solid particles are transferred, it is recommended to use a syringe fitted with a chemically resistant filter (e.g., PTFE).

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Dilute the collected supernatant with the solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the standard solutions and the diluted sample using a suitable analytical technique (e.g., High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometric detector, or Gas Chromatography-Mass Spectrometry (GC-MS)).

-

Construct a calibration curve from the data of the standard solutions.

-

Determine the concentration of this compound in the diluted sample by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the determined concentration by the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL (g/100mL), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

-

Logical Relationship for Solubility Prediction

The solubility of a solute in a solvent is governed by the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" is a useful heuristic.

Caption: Logical relationship governing the solubility of this compound.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in various organic solvents for professionals in research and drug development. While quantitative data is sparse, the provided qualitative and predicted information, along with a robust experimental protocol, empowers researchers to determine precise solubility parameters tailored to their specific applications. The generation of such experimental data will be a valuable contribution to the broader scientific community.

References

An In-depth Technical Guide on the Thermal Stability of Ethyl 2-(dimethylamino)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(dimethylamino)acetate is an ester that serves as a valuable intermediate in organic synthesis, particularly within the pharmaceutical and specialty chemical industries. A comprehensive understanding of its thermal stability is paramount for ensuring safe handling, storage, and process optimization. This technical guide provides a detailed overview of the known thermal characteristics of this compound, drawing upon available safety data and comparative analysis with structurally similar compounds due to the absence of specific, publicly available quantitative thermal analysis data for the core compound. This guide furnishes detailed, generalized experimental protocols for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC) to enable researchers to generate precise data. Additionally, a proposed thermal decomposition pathway is illustrated, providing a predictive framework for understanding its degradation products.

Introduction

This compound, a derivative of glycine, is characterized by the presence of a tertiary amine and an ethyl ester functional group. Its chemical structure influences its reactivity, solubility, and stability. Thermal stability is a critical parameter, as unintended decomposition can lead to the generation of hazardous volatile products, loss of material, and potential runaway reactions in large-scale production. This document consolidates available safety information and proposes a logical framework for the experimental assessment of its thermal properties.

General Thermal Stability Profile

Based on available Safety Data Sheets (SDS), this compound is considered stable under normal storage and handling conditions[1]. However, exposure to high temperatures poses a significant risk.

-

Stability: Stable under recommended storage conditions[1].

-

Conditions to Avoid: High temperatures, open flames, sparks, and sources of ignition are to be avoided[1].

-

Incompatible Materials: The compound should not be mixed with strong oxidizing agents[1][2]. For structurally similar amino esters, strong bases and reducing agents are also listed as incompatible[3].

-

Hazardous Decomposition Products: Upon heating or in the event of a fire, the compound can decompose to release irritating and toxic gases and vapors, which may include nitrogen oxides (NOx) and carbon oxides (CO, CO₂)[2][3][4].

Quantitative Thermal Analysis Data

| Parameter | Value | Compound | Analytical Method |

| Onset Decomposition (T_onset) - Stage 1 | 290 °C | PDMAEMA | TGA |

| Peak Decomposition - Stage 1 | ~390 °C | PDMAEMA | TGA |

| Onset Decomposition (T_onset) - Stage 2 | 400 °C | PDMAEMA | TGA |

| Peak Decomposition - Stage 2 | ~515 °C | PDMAEMA | TGA |

| Activation Energy - Stage 1 | 89.8 kJ/mol | PDMAEMA | TGA (calculated) |

| Activation Energy - Stage 2 | 17.7 kJ/mol | PDMAEMA | TGA (calculated) |

| Table 1: Thermal Decomposition Data for Poly(N,N-dimethylaminoethyl methacrylate) (PDMAEMA). Data sourced from Stawski & Nowak (2019)[3][5][6]. This data is for a polymer and should be used only as a rough comparative reference. |

Proposed Thermal Decomposition Pathway

In the absence of direct experimental evidence for this compound, a decomposition pathway can be proposed based on the principles of organic chemistry and the known behavior of similar esters and tertiary amines. The primary decomposition is likely to initiate via two main pathways upon sufficient thermal stress:

-

Intramolecular Elimination (Hofmann-like): The ester can undergo an elimination reaction, particularly if catalyzed by trace impurities, leading to the formation of N,N-dimethylethanamine and ethyl acrylate.

-

Ester Pyrolysis: Cleavage of the ester bond can occur, potentially leading to the formation of ethylene, carbon dioxide, and dimethylamine, or through other radical-mediated pathways.

Further fragmentation at higher temperatures would lead to the formation of smaller, volatile molecules, including carbon oxides and nitrogen oxides, consistent with safety data sheet warnings.

Caption: Proposed thermal decomposition pathways for this compound.

Experimental Protocols

To obtain definitive thermal stability data, the following experimental protocols are recommended.

Thermogravimetric Analysis (TGA)

This protocol outlines a standard method for determining the thermal stability and decomposition profile of a liquid sample like this compound.

-

Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.

-

Instrumentation: A calibrated Thermogravimetric Analyzer (e.g., Mettler Toledo TGA/SDTA 851e or equivalent).

-

Sample Preparation:

-

Ensure the sample is pure and free of non-volatile impurities.

-

Use a standard alumina (B75360) or platinum crucible (typically 70-150 µL).

-

Under a fume hood, dispense 5-10 mg of this compound into the crucible.

-

-

Experimental Parameters:

-

Purge Gas: High-purity Nitrogen (99.999%) at a flow rate of 30-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

Data Collection: Continuously record sample mass, sample temperature, and time.

-

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature.

-

Determine the onset temperature of decomposition (T_onset) using the tangent method on the primary mass loss step.

-

Calculate the temperature of maximum rate of decomposition (T_peak) from the first derivative of the TGA curve (DTG).

-

Quantify the percentage mass loss for each distinct decomposition step.

-

Differential Scanning Calorimetry (DSC)

This protocol is designed to measure the heat flow associated with thermal transitions, including boiling and decomposition. For a volatile liquid, a specialized pan is required to distinguish boiling from decomposition.

-

Objective: To measure the enthalpy changes associated with thermal events and determine the onset temperature of exothermic decomposition.

-

Instrumentation: A calibrated Differential Scanning Calorimeter (e.g., TA Instruments DSC 2500 or equivalent).

-

Sample Preparation:

-

Use aluminum hermetic pans. To suppress the boiling endotherm and focus on decomposition, use a pan with a small, laser-drilled hole (e.g., 50-75 µm) to create a self-generated atmosphere.

-

In a controlled environment, dispense 2-5 µL of this compound into the pan and hermetically seal it.

-

Prepare an identical empty, sealed pan to serve as the reference.

-

-

Experimental Parameters:

-

Purge Gas: High-purity Nitrogen at a flow rate of 50 mL/min.

-

Temperature Program:

-

Equilibrate at 25 °C.

-

Ramp from 25 °C to 450 °C at a heating rate of 10 °C/min.

-

-

-

Data Analysis:

-

Plot heat flow (W/g) versus temperature (°C).

-

Identify and integrate any endothermic (e.g., boiling) or exothermic (decomposition) peaks.

-

Determine the onset temperature (T_onset) and peak temperature (T_peak) for any exothermic events.

-

Calculate the enthalpy of decomposition (ΔH_d) in J/g from the integrated peak area.

-

Caption: General experimental workflow for TGA and DSC analysis.

Accelerating Rate Calorimetry (ARC)

This protocol assesses the time-temperature-pressure relationship for an exothermic reaction under adiabatic conditions, which is critical for process safety evaluation.

-

Objective: To determine the onset of self-accelerating decomposition and characterize the associated temperature and pressure rise rates.

-

Instrumentation: An Accelerating Rate Calorimeter (e.g., Thermal Hazard Technology esARC).

-

Sample Preparation:

-

Use a suitable high-pressure sample vessel (e.g., Hastelloy-C or titanium bomb).

-

Weigh the empty bomb, then add a known quantity of this compound (typically 1-5 g). The sample mass should be chosen to ensure the vessel does not become hydraulically overfilled at the highest test temperature.

-

Seal the bomb according to the manufacturer's instructions, ensuring a leak-proof connection to the pressure transducer.

-

-

Experimental Parameters:

-

Mode: Heat-Wait-Seek.

-

Start Temperature: 50 °C (or a temperature well below the expected onset).

-

End Temperature: 400 °C.

-

Heat Step: 5 °C.

-

Wait Time: 15 minutes.

-

Seek Sensitivity (Exotherm Threshold): 0.02 °C/min.

-

-

Data Analysis:

-

Plot temperature and pressure as a function of time.

-

Determine the onset temperature of the self-accelerating reaction.

-

Calculate the Time to Maximum Rate (TMR_ad) and the final pressure at the end of the experiment.

-

Plot the log of the self-heat rate versus the reciprocal of the absolute temperature to obtain kinetic parameters.

-

Conclusion

While specific, validated thermal decomposition data for this compound is lacking in published literature, a conservative approach based on its chemical structure and available safety data is warranted. The compound is stable under normal conditions but is expected to decompose at elevated temperatures, producing hazardous byproducts. The provided experimental protocols for TGA, DSC, and ARC offer a robust framework for researchers and drug development professionals to quantitatively assess its thermal stability, ensuring safer process development and handling. The execution of these analyses is strongly recommended to fill the current data gap and establish precise safety parameters.

References

- 1. tainstruments.com [tainstruments.com]

- 2. benchchem.com [benchchem.com]

- 3. Thermal properties of poly(N,N-dimethylaminoethyl methacrylate) | PLOS One [journals.plos.org]

- 4. docta.ucm.es [docta.ucm.es]

- 5. Thermal properties of poly(N,N-dimethylaminoethyl methacrylate) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thermal properties of poly(N,N-dimethylaminoethyl methacrylate) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Key Chemical Reactions of Ethyl 2-(dimethylamino)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(dimethylamino)acetate, a versatile tertiary amine and ester, serves as a crucial building block in organic synthesis, particularly in the pharmaceutical industry. Its unique combination of a nucleophilic dimethylamino group and an electrophilic ester moiety allows for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the core chemical reactions involving this compound, complete with detailed experimental protocols, quantitative data, and visual representations of relevant biological pathways.

Physicochemical and Spectral Data

A thorough understanding of a compound's physical and spectral properties is fundamental for its application in research and development. The key data for this compound are summarized below.

| Property | Value |

| Molecular Formula | C₆H₁₃NO₂ |

| Molecular Weight | 131.17 g/mol |

| CAS Number | 33229-89-9 |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 150.5 ± 0.0 °C at 760 mmHg[1] |

| Density | 0.928 g/cm³[1] |

| Refractive Index | 1.425[1] |

| Spectral Data | Key Peaks/Shifts |

| ¹H NMR (CDCl₃) | δ (ppm): 4.19 (q, 2H, OCH₂CH₃), 3.22 (s, 2H, NCH₂CO), 2.34 (s, 6H, N(CH₃)₂), 1.27 (t, 3H, OCH₂CH₃) |

| ¹³C NMR (CDCl₃) | δ (ppm): 170.8 (C=O), 60.5 (OCH₂), 58.2 (NCH₂), 45.6 (N(CH₃)₂), 14.2 (CH₃) |

| Infrared (IR) | ν (cm⁻¹): ~1740 (C=O, ester stretch) |

| Mass Spectrometry (MS) | m/z: 131 (M⁺), 88, 58 |

Core Chemical Reactions

Synthesis of this compound

Two primary synthetic routes are commonly employed for the preparation of this compound.

This is a classical and widely used method for synthesizing β-amino esters. The reaction proceeds via a nucleophilic substitution (Sɴ2) mechanism where dimethylamine (B145610) acts as the nucleophile, displacing the chloride from ethyl chloroacetate (B1199739).

Experimental Protocol:

A general procedure involves the slow addition of ethyl chloroacetate to a solution of dimethylamine in a suitable solvent, often in the presence of a base to neutralize the hydrochloric acid formed during the reaction.

-

Reagents: Dimethylamine, Ethyl Chloroacetate, a non-nucleophilic base (e.g., potassium carbonate, triethylamine), and a polar aprotic solvent (e.g., acetonitrile, DMF).

-

Procedure: To a stirred solution of dimethylamine and potassium carbonate in acetonitrile, ethyl chloroacetate is added dropwise at room temperature. The reaction is typically stirred overnight.

-

Work-up: The reaction mixture is filtered to remove the inorganic salts. The filtrate is then concentrated under reduced pressure. The residue is taken up in a suitable organic solvent and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated to yield the crude product, which can be further purified by distillation.

-

Quantitative Data: Yields for this type of reaction are generally good, often exceeding 80%, depending on the specific conditions and scale.[2]

An alternative synthesis involves the esterification of 2-(dimethylamino)ethanol with an activated carboxylic acid derivative, such as acetic anhydride (B1165640).

Experimental Protocol:

-

Reagents: 2-(dimethylamino)ethanol, Acetic Anhydride, Chloroform (B151607), 20% Sodium Hydroxide (B78521) solution.

-

Procedure: With gentle cooling, 168.5 g of acetic anhydride is added dropwise to 133.6 g of 2-(dimethylamino)ethanol over 20 minutes. The temperature of the reaction mixture will rise. The mixture is then maintained at 100°C for 30 minutes and subsequently cooled.

-

Work-up: 750 ml of chloroform is added, and the acetic acid byproduct is neutralized with 380 ml of 20% sodium hydroxide solution at 30-35°C with cooling. The organic phase is separated and washed with a small amount of water. The chloroform is removed by distillation, and the residue is distilled under reduced pressure to afford the final product.

-

Quantitative Data: This method has a reported yield of 77.7% with a boiling point of 114°C at 225 torr.[3]

Hydrolysis

The ester functionality in this compound can be hydrolyzed under acidic or basic conditions to yield 2-(dimethylamino)ethanol and the corresponding carboxylate salt. The rate of hydrolysis can be influenced by pH and temperature.[4][5]

Experimental Protocol (Acid-Catalyzed):

-

Reagents: this compound, Hydrochloric Acid (e.g., 0.5 N).

-

Procedure: this compound is dissolved in an aqueous solution of hydrochloric acid. The mixture is heated under reflux and the progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After completion, the reaction mixture is cooled and neutralized with a base (e.g., sodium bicarbonate). The aqueous layer is then extracted with a suitable organic solvent (e.g., diethyl ether). The organic extracts are combined, dried, and the solvent is evaporated to yield 2-(dimethylamino)ethanol.

-

Quantitative Data: The reaction typically proceeds to completion, with yields being highly dependent on the efficiency of the extraction and purification process.

Amidation

The ester can be converted to an amide through reaction with a primary or secondary amine. This reaction is often slower than the hydrolysis of the ester and may require elevated temperatures or the use of a catalyst.

Experimental Protocol:

-

Reagents: this compound, a primary or secondary amine (e.g., aniline), and a suitable solvent (e.g., toluene). In some cases, a catalyst such as sodium methoxide (B1231860) or a Lewis acid may be employed to facilitate the reaction.

-

Procedure: A mixture of this compound and the amine in toluene (B28343) is heated under reflux. The ethanol (B145695) byproduct can be removed by azeotropic distillation to drive the reaction to completion.

-

Work-up: Upon completion, the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

-

Quantitative Data: Yields can vary widely depending on the reactivity of the amine and the reaction conditions.

Reduction

The ester group of this compound can be reduced to a primary alcohol, yielding 2-(dimethylamino)ethanol. A strong reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for this transformation.

Experimental Protocol:

-

Reagents: this compound, Lithium Aluminum Hydride (LiAlH₄), and an anhydrous ether solvent (e.g., diethyl ether or THF).

-

Procedure: A solution of this compound in anhydrous ether is added dropwise to a stirred suspension of LiAlH₄ in the same solvent, typically at 0°C. The reaction is highly exothermic and should be performed with caution. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

Work-up: The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution. The resulting precipitate is filtered off, and the filtrate is dried over an anhydrous drying agent. The solvent is then removed to yield 2-(dimethylamino)ethanol.

-

Quantitative Data: This reduction is generally a high-yielding reaction.

References

- 1. Understanding G Protein Selectivity of Muscarinic Acetylcholine Receptors Using Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 62° CBQ - Optimized synthesis and characterization of ethyl [i]N[/i]-cycloamine acetates [abq.org.br]

- 3. G protein coupling and signaling pathway activation by m1 muscarinic acetylcholine receptor orthosteric and allosteric agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The influence of monomer ionization and hydrolysis on the radical polymerization kinetics of 2-(dimethylamino)ethyl methacrylate in aqueous solution - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

Commercial Suppliers of Research-Grade Ethyl 2-(dimethylamino)acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercial suppliers offering research-grade Ethyl 2-(dimethylamino)acetate (CAS No. 33229-89-9). This document is intended to assist researchers, scientists, and drug development professionals in sourcing this chemical compound by presenting key data in a structured format, alongside illustrative experimental workflows and conceptual signaling pathways.

Introduction to this compound

This compound is a glycine (B1666218) analogue that serves as a versatile building block in organic synthesis.[1] Its utility in the synthesis of more complex molecules makes it a compound of interest for researchers in medicinal chemistry and drug discovery. It is typically available as a colorless to light yellow liquid.[2]

Commercial Suppliers and Specifications

The following table summarizes the specifications of research-grade this compound available from various commercial suppliers. This data has been compiled from publicly available information on the suppliers' websites. Researchers are advised to request lot-specific Certificates of Analysis for the most accurate and up-to-date information.

| Supplier | Purity | Appearance | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Additional Notes |

| MedChemExpress | ≥98.0% (typically 99.70% by GC) | Colorless to light yellow liquid | 33229-89-9 | C6H13NO2 | 131.18 | Provides HNMR and GC data on their website.[2] |

| InvivoChem | ≥98% | Colorless to light yellow liquid | 33229-89-9 | C6H13NO2 | 131.18 | |

| Alfa Chemistry | 96% | Colourless to slightly yellow-green liquid | 33229-89-9 | C6H13NO2 | 131.175 | [3] |

| Matrix Fine Chemicals | Not specified | Not specified | 33229-89-9 | C6H13NO2 | 131.175 | [4] |

| Merck (Leyan) | 98% | Liquid | 33229-89-9 | C6H13NO2 | Not specified | [5] |

| BIOZOL | Not specified | Not specified | 33229-89-9 | C6H13NO2 | Not specified | Distributed from MedChemExpress.[6] |

Experimental Protocols

While specific, detailed experimental protocols for the direct use of this compound in biological assays are not widely published, its primary application lies in its use as a chemical intermediate. Below is a representative experimental workflow for the synthesis of a hypothetical bioactive amide derivative using this compound as a starting material.

General Workflow for Amide Synthesis

Caption: General workflow for the synthesis of an amide derivative.

Detailed Methodology

Step 1: Hydrolysis of this compound

-

Dissolution: Dissolve this compound (1 equivalent) in a mixture of tetrahydrofuran (B95107) (THF) and water (e.g., 3:1 v/v).

-

Addition of Base: Add lithium hydroxide (B78521) (LiOH) (e.g., 1.5 equivalents) to the solution.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, acidify the reaction mixture with a suitable acid (e.g., 1N HCl) to a pH of approximately 3-4.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(dimethylamino)acetic acid.

Step 2: Amide Coupling

-

Dissolution: Dissolve the resulting 2-(dimethylamino)acetic acid (1 equivalent) in an anhydrous aprotic solvent such as dimethylformamide (DMF).

-

Addition of Reagents: Add the desired primary or secondary amine (1.1 equivalents), a coupling agent such as HATU (1.1 equivalents), and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2 equivalents).

-

Reaction: Stir the mixture at room temperature for several hours to overnight.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Purification: Upon completion, purify the reaction mixture using an appropriate method, such as column chromatography on silica (B1680970) gel, to isolate the target amide derivative.

Signaling Pathways: A Conceptual Framework

There is currently no direct scientific literature implicating this compound in specific signaling pathways. However, as a glycine analogue, it is conceivable that its derivatives could interact with biological systems in a number of ways. The following diagram presents a hypothetical signaling pathway where a derivative of this compound could potentially act as a ligand for a receptor, initiating a downstream signaling cascade.

This is a hypothetical pathway for illustrative purposes only.

Caption: A hypothetical signaling cascade initiated by a bioactive derivative.

Conclusion

This compound is a readily available research chemical from several reputable suppliers, with purities generally suitable for synthetic applications. While detailed biological activity and specific experimental protocols for this compound are not extensively documented, its utility as a synthetic intermediate is clear. The provided conceptual workflows and pathways aim to equip researchers with a foundational understanding for incorporating this molecule into their research and development endeavors. It is imperative for researchers to consult lot-specific documentation and perform appropriate analytical characterization before use.

References

- 1. This compound | Amino Acid Derivatives | 33229-89-9 | Invivochem [invivochem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. This compound | CAS 33229-89-9 [matrix-fine-chemicals.com]

- 5. This compound | 33229-89-9 [sigmaaldrich.cn]

- 6. This compound, CAS [[33229-89-9]] | BIOZOL [biozol.de]

An In-depth Technical Guide to the Safety and Handling of Ethyl 2-(dimethylamino)acetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for Ethyl 2-(dimethylamino)acetate. The information is intended to support researchers, scientists, and professionals in the pharmaceutical and chemical industries in the safe management and use of this compound.

Chemical and Physical Properties

This compound is a flammable liquid and vapor.[1] It is crucial to handle this chemical in well-ventilated areas and away from sources of ignition.

| Property | Value | Reference |

| CAS Number | 1421-89-2 | [1] |

| Molecular Formula | C6H13NO2 | [1] |

| Molecular Weight | 131.17 g/mol | [1] |

| Appearance | Colorless liquid | |

| Boiling Point | 152 °C | |

| Flash Point | 54 °C | |

| Density | 0.933 g/cm³ |

Toxicological Data

Toxicity Data for Structurally Similar Compounds:

| Compound | Test Type | Species | Route of Administration | Value | Reference |